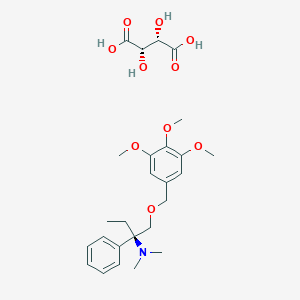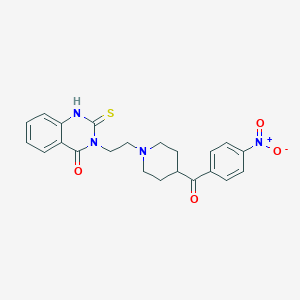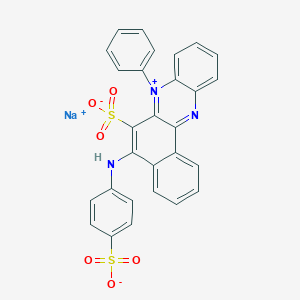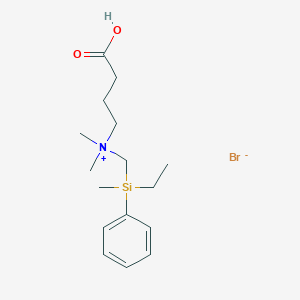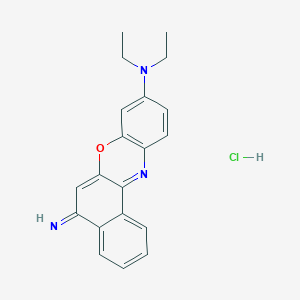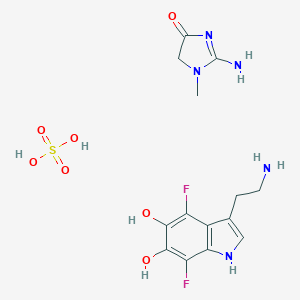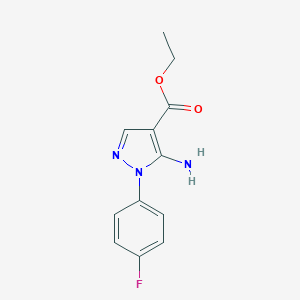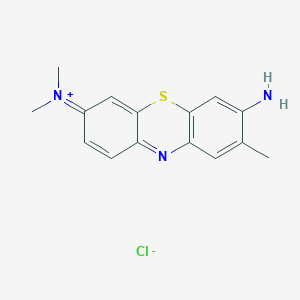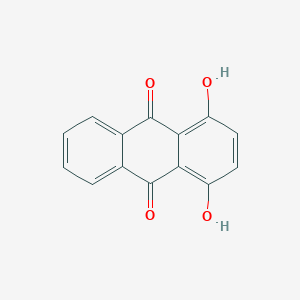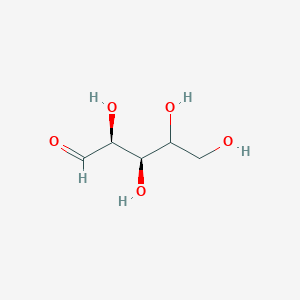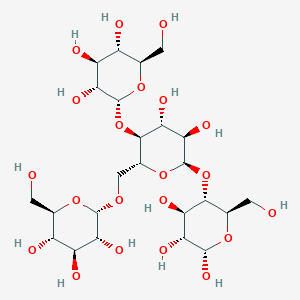
Stibine, chlorooxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibine, chlorooxo- is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is composed of antimony, hydrogen, and oxygen, and is known for its unique properties that make it useful in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of stibine, chlorooxo- is not well understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins, which can lead to the death of cells.
Efectos Bioquímicos Y Fisiológicos
Stibine, chlorooxo- has been found to have a number of biochemical and physiological effects. For example, it has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, stibine, chlorooxo- has been found to induce apoptosis, or programmed cell death, in certain types of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stibine, chlorooxo- has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and is readily available. Additionally, it has a high degree of purity, which makes it useful for a wide range of experiments. However, there are also some limitations to the use of stibine, chlorooxo-. For example, it can be toxic to certain types of cells, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving stibine, chlorooxo-. For example, researchers are exploring the potential use of this compound in the treatment of cancer and other medical conditions. Additionally, there is ongoing research into the mechanism of action of stibine, chlorooxo-, which could lead to the development of new drugs and treatments. Finally, researchers are also exploring new synthesis methods for stibine, chlorooxo-, which could improve its purity and usefulness in laboratory experiments.
Conclusion:
In conclusion, stibine, chlorooxo- is a chemical compound that has a wide range of potential applications in scientific research. Its unique properties make it useful in a variety of laboratory experiments, and it has shown promise in the treatment of certain medical conditions. As research into this compound continues, it is likely that new applications and uses will be discovered.
Métodos De Síntesis
The synthesis of stibine, chlorooxo- involves the reaction of antimony trioxide with hydrochloric acid and hydrogen peroxide. This process results in the formation of stibine, chlorooxo- as a white crystalline powder.
Aplicaciones Científicas De Investigación
Stibine, chlorooxo- is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, and is also used in the production of semiconductors and other electronic devices. Additionally, stibine, chlorooxo- has been found to be effective in the treatment of certain medical conditions.
Propiedades
Número CAS |
7791-08-4 |
|---|---|
Nombre del producto |
Stibine, chlorooxo- |
Fórmula molecular |
ClHOSb |
Peso molecular |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
Clave InChI |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
SMILES |
O=[Sb].Cl |
SMILES canónico |
O=[Sb].Cl |
Otros números CAS |
7791-08-4 |
Sinónimos |
SbOCl, Antimony chloride oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



